Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate
Overview
Description
“Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” is a chemical compound with the molecular formula C13H9Cl2FN2O2 . It is also known by the IUPAC name "benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate" .
Molecular Structure Analysis
The molecular structure of “Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate” is defined by its molecular formula, C13H9Cl2FN2O2 . This indicates that the molecule is composed of 13 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Scientific Research Applications
Synthesis and Chemical Properties : Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate and its derivatives have been synthesized and studied for their chemical properties and potential applications. For example, Zhu Qiu-feng (2005) discussed the synthesis of related compounds for use in the synthesis of quinolone antibacterial agents (Zhu Qiu-feng, 2005).
Role in Biological Systems : Some studies have investigated the activity of benzyl carbamate derivatives in biological systems. For example, research by C. Temple and G. Rener (1992) explored the metabolism of related compounds in mice, finding that they can be transformed into metabolites with potential biological activity (Temple & Rener, 1992).
Potential Antitumor and Antimicrobial Applications : Certain benzyl carbamate derivatives have shown promise in antitumor and antimicrobial applications. For instance, a study by V. M. Bhan and S. S. Tripathi (1981) examined the effectiveness of different herbicides, including benzyl carbamate derivatives, in controlling weeds and affecting crop yield (Bhan & Tripathi, 1981). Additionally, a 1998 study by Miwa et al. investigated a novel oral fluoropyrimidine carbamate, which is converted to 5-fluorouracil selectively in tumors, suggesting potential in cancer treatment (Miwa et al., 1998).
Agricultural Use : Studies have also explored the use of benzyl carbamate derivatives in agriculture, particularly as herbicides. For example, research by C. Lee, Hyun-Soo Park, and Jeung-Bea Kim (1989) investigated the synthesis and herbicidal activity of certain carbamates, finding phytotoxic effects on various plant species (Lee, Park, & Kim, 1989).
Use in Chemical Synthesis : Benzyl carbamate compounds have been utilized as intermediates in the synthesis of various chemical compounds. For example, research by Zhibin Zhang et al. (2006) demonstrated the use of benzyl carbamate in the catalytic intramolecular hydroamination of allenes (Zhang et al., 2006).
Safety And Hazards
properties
IUPAC Name |
benzyl N-(2,6-dichloro-5-fluoropyridin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2O2/c14-11-9(16)6-10(12(15)18-11)17-13(19)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAJQDXUZGAAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(N=C2Cl)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2,6-dichloro-5-fluoropyridin-3-yl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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